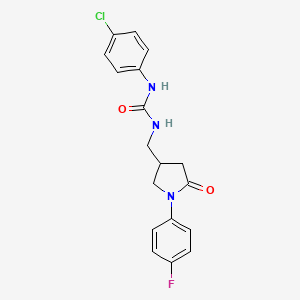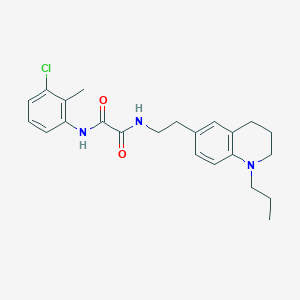![molecular formula C24H22BrFN2O2 B2767919 Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate CAS No. 380903-59-3](/img/structure/B2767919.png)
Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . Quinazolines have been studied for their potential medicinal properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a quinazoline ring with various substituents, including a bromo group, a fluoro group, and a phenyl group . These substituents could potentially affect the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and fluoro groups could affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including the compound , have demonstrated antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
Potential Anti-FtsZ Agents
Docking studies have explored the binding of compounds to the Vitamin K3-binding region of S. pneumoniae FtsZ . While this specific compound was not mentioned directly, it’s worth investigating its potential as an anti-FtsZ agent .
Alkylating Reagent
2-Bromoethyl acetate: , a close relative of our compound, has been used as an alkylating reagent in asymmetric total synthesis . Although not identical, this information suggests that our compound may share similar reactivity.
Antimicrobial Features
While direct studies on our compound are scarce, related indole derivatives have shown antimicrobial features. For example:
- 6-bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine formed an extra hydrogen bond with Arg144, indicating potential antimicrobial activity .
Exploration for New Therapeutic Possibilities
Given the diverse biological activities associated with indole derivatives, our compound holds promise for further exploration. Researchers should investigate its potential in various contexts, including drug development and disease treatment.
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . This suggests that the compound may have a broad range of potential targets.
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives , it is likely that the compound affects multiple pathways.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor .
Result of Action
Given its structural similarity to indole derivatives, it may have a broad range of potential effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other substances in the environment. For instance, the compound is stored at an inert atmosphere and at a temperature between 2-8°C . These conditions may be necessary to maintain the compound’s stability and efficacy.
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on further studying its mechanism of action, optimizing its synthesis, and testing its efficacy and safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrFN2O2/c1-2-30-22(29)15-28-23(16-8-4-3-5-9-16)19-14-17(25)12-13-21(19)27-24(28)18-10-6-7-11-20(18)26/h3-14,23-24,27H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAMQMBCIMHVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

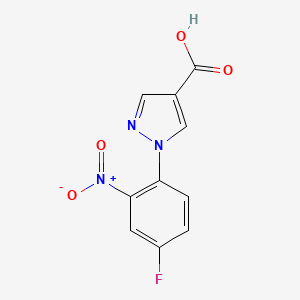
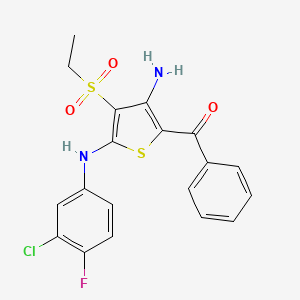
![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2767839.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2767842.png)
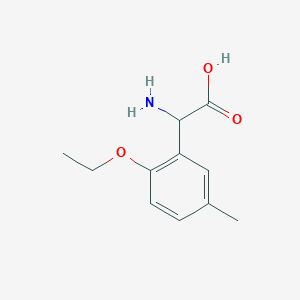
![2-[[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2767845.png)

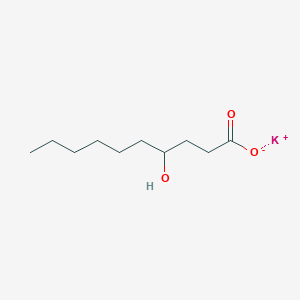


![N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2767855.png)
